molecular formula C19H21N3O5S B2630538 Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-(2-nitrophenyl)propanoate CAS No. 1090720-76-5

Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-(2-nitrophenyl)propanoate

Cat. No.: B2630538
CAS No.: 1090720-76-5
M. Wt: 403.45
InChI Key: NAHWBKOEUIHVOT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Initial Step: Begin with the preparation of the starting material, 2-nitrobenzoic acid. This can be achieved through nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.

  • Intermediate Formation: Introduce the nitro group into the desired position on the benzene ring.

  • Amino Acid Derivative: Convert 2-nitrobenzoic acid to 2-nitrobenzyl alcohol through reduction, followed by esterification to form 2-nitrobenzyl ester.

  • Pyridine Ring Synthesis: The synthesis of the pyridin-3-yl derivative requires preparation of 2-(methylsulfanyl)pyridine via a sulfur-containing nucleophile reaction with 3-halopyridine.

  • Formamide Introduction: Couple the pyridin-3-yl derivative with a formamide group using formic acid and a suitable coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Final Compound Formation: Combine the 2-nitrobenzyl ester and the formamidopyridine intermediate under basic or acidic conditions to yield the final product, Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-(2-nitrophenyl)propanoate.

Industrial Production Methods: Industrial production may involve continuous flow chemistry techniques to maintain precision in reaction conditions and improve yield and scalability. Automated systems are used to control parameters such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation at the sulfur atom, potentially forming sulfoxides or sulfones under oxidative conditions.

  • Reduction: The nitro group can be reduced to an amino group using hydrogenation catalysts or other reducing agents like tin chloride (SnCl₂) in acid.

  • Substitution Reactions: The nitro and formamido groups can participate in nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA)

  • Reduction: Tin chloride (SnCl₂) in hydrochloric acid (HCl), or catalytic hydrogenation using palladium on carbon (Pd/C)

  • Substitution: Nucleophiles such as thiolates, amines, or hydroxides.

Major Products:

  • Oxidation: Sulfoxide or sulfone derivatives.

  • Reduction: Amino derivatives.

  • Substitution: Varied depending on the nucleophile used, potentially forming sulfonamides, amines, or other functionalized products.

Scientific Research Applications

In Chemistry:

  • It can serve as a precursor for synthesizing more complex molecules and functional materials.

In Biology:

  • Used in studies involving molecular interactions and bioactive compound design.

In Medicine:

In Industry:

  • Used in materials science for the development of novel polymers or as a functional additive in specialized coatings.

Mechanism of Action

The compound's mechanism of action hinges on its functional groups:

  • Molecular Targets and Pathways: The nitro and formamido groups can interact with biological macromolecules, potentially influencing enzyme activity or receptor binding.

  • Pathways Involved: Likely involves pathways related to redox chemistry and nucleophilic substitutions in biological systems.

Comparison with Similar Compounds

Compared to similar compounds like:

  • Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]carbamoyl}-3-(2-nitrophenyl)propanoate

  • Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]acetoamido}-3-(2-nitrophenyl)propanoate

Properties

IUPAC Name

propan-2-yl 3-[(2-methylsulfanylpyridine-3-carbonyl)amino]-3-(2-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-12(2)27-17(23)11-15(13-7-4-5-9-16(13)22(25)26)21-18(24)14-8-6-10-20-19(14)28-3/h4-10,12,15H,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHWBKOEUIHVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC(C1=CC=CC=C1[N+](=O)[O-])NC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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